3-Chloroquinolin-4-OL
Overview
Description
3-Chloroquinolin-4-OL is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of a chlorine atom at the third position and a hydroxyl group at the fourth position on the quinoline ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroquinolin-4-OL typically involves the chlorination of quinolin-4-OL. One common method is the reaction of quinolin-4-OL with thionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of the hydrogen atom at the third position with a chlorine atom.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Chloroquinolin-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 3-chloroquinoline using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: 3-Chloroquinolin-4-one.
Reduction: 3-Chloroquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antimalarial properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3-Chloroquinolin-4-OL involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase. This leads to rapid bacterial cell death. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
7-Chloroquinolin-4-OL: Similar structure but with the chlorine atom at the seventh position.
3-Bromoquinolin-4-OL: Bromine atom instead of chlorine at the third position.
3-Chloroquinoline: Lacks the hydroxyl group at the fourth position.
Uniqueness: 3-Chloroquinolin-4-OL is unique due to the specific positioning of the chlorine and hydroxyl groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-chloro-1H-quinolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-5-11-8-4-2-1-3-6(8)9(7)12/h1-5H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCHTTSPSUWRBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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